molecular formula C11H13FO2 B1627529 Ethyl 3-(3-fluorophenyl)propanoate CAS No. 7116-37-2

Ethyl 3-(3-fluorophenyl)propanoate

Cat. No. B1627529
CAS RN: 7116-37-2
M. Wt: 196.22 g/mol
InChI Key: AZTQCQMIUZVAGC-UHFFFAOYSA-N
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Description

Ethyl 3-(3-fluorophenyl)propanoate is a chemical compound with the molecular formula C11H13FO2 . It is a colorless liquid at room temperature .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(3-fluorophenyl)propanoate consists of an ethyl group (C2H5) attached to a propanoate group (C3H5O2), which is further attached to a 3-fluorophenyl group (C6H4F). The InChI code for this compound is 1S/C11H13FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 3-(3-fluorophenyl)propanoate has a molecular weight of 196.22 . It is a colorless liquid at room temperature . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 251.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Biological Potential of Indole Derivatives

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

Indole derivatives, which may include compounds similar to Ethyl 3-(3-fluorophenyl)propanoate, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures for these compounds typically involve synthesizing a variety of indole derivatives and testing their biological activities .

Results or Outcomes

The results reveal that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Synthesis of Cinacalcet HCl

Specific Scientific Field

Chemistry

Summary of the Application

Ethyl 3-(3-trifluoromethylphenyl) propanoate is used in the synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate for the preparation of Cinacalcet HCl . Cinacalcet HCl is a calcimimetic drug used for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .

Methods of Application or Experimental Procedures

The protocol required a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .

Results or Outcomes

The final active pharmaceutical ingredient (API) was obtained through reductive amination of the intermediate with ®-(+)-1-(1-naphthyl)ethylamine using a catalyst prepared with a very low content of precious metal . The procedure was developed under conventional heating conditions as well as under microwave-assisted conditions .

Biological Potential of Indole Derivatives

Summary of the Application

Compounds similar to Ethyl 3-(3-fluorophenyl)propanoate, such as methyl 2-amino-3, 3, 3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate (77) and methyl 3-(2-amino-3-ethoxy-1, 1, 1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate (78), have been found to possess various biological activities .

Results or Outcomes

From the synthesized compounds, compounds methyl 2-amino-3, 3, 3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate (77) and methyl 3-(2-amino-3-ethoxy-1, 1, 1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate (78) were most active with IC 50 values (0.060 μM and 0.045 μM respectively) .

Ethyl 3-amino-3-(4-fluorophenyl)propanoate Hydrochloride

Summary of the Application

This compound is similar to Ethyl 3-(3-fluorophenyl)propanoate and is used in various chemical reactions .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures for this compound typically involve its use as a reagent in chemical reactions .

Results or Outcomes

The results or outcomes of these reactions depend on the specific reaction conditions and the other reagents used .

Safety And Hazards

The compound is associated with several hazard statements: H227, H315, H319, H335 . These indicate that it is combustible, can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .

Future Directions

While specific future directions for Ethyl 3-(3-fluorophenyl)propanoate are not available, indole derivatives, which are structurally similar, have been found to have diverse biological activities and are being explored for new therapeutic possibilities .

properties

IUPAC Name

ethyl 3-(3-fluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTQCQMIUZVAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570045
Record name Ethyl 3-(3-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-fluorophenyl)propanoate

CAS RN

7116-37-2
Record name Ethyl 3-(3-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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